Penicillin V
Penicillin V
Penicillin V is a member of the penicillin family exhibiting broad-spectrum antibiotic property. Penicillin V binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.
Penicillin V, also known as V-cillin or fenospen, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Penicillin V is a drug which is used for the treatment of mild to moderately severe infections (e. g. dental infection, infections in the heart, middle ear infections, rheumatic fever, scarlet fever, skin infections, upper and lower respiratory tract infections) due to microorganisms. Penicillin V exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Penicillin V has been detected in multiple biofluids, such as urine and blood. Within the cell, penicillin V is primarily located in the cytoplasm.
Penicillin v is a white crystalline powder. (NTP, 1992)
Penicillin V, also known as V-cillin or fenospen, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Penicillin V is a drug which is used for the treatment of mild to moderately severe infections (e. g. dental infection, infections in the heart, middle ear infections, rheumatic fever, scarlet fever, skin infections, upper and lower respiratory tract infections) due to microorganisms. Penicillin V exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Penicillin V has been detected in multiple biofluids, such as urine and blood. Within the cell, penicillin V is primarily located in the cytoplasm.
Penicillin v is a white crystalline powder. (NTP, 1992)
Brand Name:
Vulcanchem
CAS No.:
87-08-1
VCID:
VC0151295
InChI:
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
SMILES:
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
Molecular Formula:
C16H18N2O5S
Molecular Weight:
350.4 g/mol
Penicillin V
CAS No.: 87-08-1
Reference Standards
VCID: VC0151295
Molecular Formula: C16H18N2O5S
Molecular Weight: 350.4 g/mol
CAS No. | 87-08-1 |
---|---|
Product Name | Penicillin V |
Molecular Formula | C16H18N2O5S |
Molecular Weight | 350.4 g/mol |
IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 |
Standard InChIKey | BPLBGHOLXOTWMN-MBNYWOFBSA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
Impurities | Commercially available penicillin ... V preparations may contain small amounts of high molecular weight protein impurities that originate from the fermentation process used to produce the drugs. |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
Colorform | white, crystalline powde |
Melting Point | 248 to 262 °F (Decomposes) (NTP, 1992) 120-128°C |
Physical Description | Penicillin v is a white crystalline powder. (NTP, 1992) Solid |
Description | Penicillin V is a member of the penicillin family exhibiting broad-spectrum antibiotic property. Penicillin V binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis. Penicillin V, also known as V-cillin or fenospen, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Penicillin V is a drug which is used for the treatment of mild to moderately severe infections (e. g. dental infection, infections in the heart, middle ear infections, rheumatic fever, scarlet fever, skin infections, upper and lower respiratory tract infections) due to microorganisms. Penicillin V exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Penicillin V has been detected in multiple biofluids, such as urine and blood. Within the cell, penicillin V is primarily located in the cytoplasm. Penicillin v is a white crystalline powder. (NTP, 1992) |
Related CAS | 1098-87-9 (mono-hydrochloride salt) 132-98-9 (mono-potassium salt) 147-48-8 (mono-hydrochloride salt) |
Shelf Life | Stable in air up to 37 °C; relatively stable to acid. Following reconstitution, penicillin V potassium oral soln should be refrigerated @ 2-8 °C, and any unused soln should be discarded after 14 days. /Penicillin V potassium/ Penicillins are generally inactivated in the presence of heat, alkaline or acid pH, oxidizing agents, alcohols, glycols, and metal ions such as copper, mercury, or zinc. In currently available penicillins, cleavage at any point in the penicillin nucleus, including the beta-lactam ring, results in complete loss of antibacterial activity. The major cause of inactivation of penicillins is hydrolysis of the beta-lactam ring. The course of hydrolysis and nature of the degradation products can vary and are generally influenced by pH. /Penicillins/ In the dry state, natural penicillins and their salts are generally stable for several yr @ room temp; however, the drugs deteriorate more rapidly @ higher temp. /Natural penicillins/ Solutions of penicillin begin to deteriorate upon standing a few days, even in the cold. /Penicillin V potassium/ |
Solubility | less than 1 mg/mL at 55° F (NTP, 1992) <0.1 g/100mL In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum. Sol in alcohol and acetone; insoluble in fixed oils 4.54e-01 g/L |
Synonyms | Apocillin Beromycin Beromycin, Penicillin Berromycin, Penicillin Betapen Fenoxymethylpenicillin Pen VK Penicillin Beromycin Penicillin Berromycin Penicillin V Penicillin V Potassium Penicillin V Sodium Penicillin VK Penicillin, Phenoxymethyl Phenoxymethyl Penicillin Phenoxymethylpenicillin Potassium, Penicillin V Sodium, Penicillin V V Cillin K V Sodium, Penicillin V-Cillin K VCillin K Vegacillin |
PubChem Compound | 6869 |
Last Modified | Nov 11 2021 |
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